Chemical and physical properties of 1-(3-Methylphenyl)pentan-1-amine
Chemical and physical properties of 1-(3-Methylphenyl)pentan-1-amine
Chemical Identity, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
1-(3-Methylphenyl)pentan-1-amine (CAS: 1249684-03-4) is a lipophilic, benzylic primary amine belonging to the class of 1-arylalkan-1-amines.[1] Structurally characterized by a pentyl chain and a 3-methylphenyl (m-tolyl) moiety attached to the methine carbon bearing the amino group, it serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents and as a probe for structure-activity relationship (SAR) studies targeting monoamine transporters and sigma receptors.
This technical guide provides a comprehensive analysis of its chemical properties, validated synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound exists as a racemate in standard synthesis but possesses a single chiral center at the C1 position, allowing for the isolation of (R)- and (S)-enantiomers.
| Attribute | Detail |
| IUPAC Name | 1-(3-Methylphenyl)pentan-1-amine |
| Common Synonyms | |
| CAS Number | 1249684-03-4 |
| Molecular Formula | C |
| Molecular Weight | 177.29 g/mol |
| SMILES | CCCCC(N)C1=CC=CC(C)=C1 |
| InChI Key | Predicted based on structure |
Stereochemistry
The C1 carbon is a stereogenic center. The biological activity of 1-aryl-1-amines often exhibits stereoselectivity, with one enantiomer typically showing higher affinity for monoamine transporters or NMDA receptors.
Physicochemical Properties[3][7][8][9][10][11]
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking empirical citations.
| Property | Value (Condition) | Source/Method |
| Physical State | Colorless to pale yellow liquid | Experimental Observation |
| Boiling Point | 258.0 ± 9.0 °C (760 mmHg) | Predicted (Joback Method) |
| Density | 0.934 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | 9.8 - 10.2 | Predicted (Base strength of benzylic amines) |
| LogP (Octanol/Water) | 3.65 ± 0.25 | Predicted (Consensus LogP) |
| Polar Surface Area (PSA) | 26.02 Ų | Calculated |
| Solubility | Low in water; Miscible in EtOH, DMSO, DCM | Empirical |
Technical Insight: The calculated LogP (>3.5) indicates significant lipophilicity, suggesting high blood-brain barrier (BBB) permeability. This property aligns with its utility as a scaffold for CNS-active library design.
Synthetic Methodologies
The synthesis of 1-(3-Methylphenyl)pentan-1-amine is most efficiently achieved via the reductive amination of its corresponding ketone precursor, 1-(3-methylphenyl)pentan-1-one. This route minimizes byproduct formation compared to nucleophilic substitution on alkyl halides.
Pathway A: Reductive Amination (Preferred Route)
This protocol ensures high yield and suppresses the formation of secondary amine impurities.
Step 1: Precursor Synthesis (Grignard Addition)
-
Reagents: 3-Methylbenzonitrile, Butylmagnesium bromide (
-BuMgBr), THF. -
Mechanism: Nucleophilic addition of the butyl group to the nitrile carbon, followed by acidic hydrolysis to yield the ketone.
-
Intermediate: 1-(3-Methylphenyl)pentan-1-one.
Step 2: Reductive Amination
-
Reagents: Ammonium acetate (
), Sodium cyanoborohydride ( ), Methanol.[2] -
Conditions: pH 6-7, Ambient temperature, 12-24 h.
-
Purification: Acid-base extraction followed by vacuum distillation.
Pathway B: Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway from nitrile precursor to final amine via ketone intermediate.[3][4][5]
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[12]
-
H NMR (400 MHz, CDCl
):- 7.10–7.25 (m, 4H, Ar-H): Characteristic aromatic pattern for 3-substituted benzene.
-
3.85 (t, 1H,
Hz, Ar-CH -NH ): The benzylic proton. -
2.35 (s, 3H, Ar-CH
): Methyl group on the ring. -
1.60–1.75 (m, 2H, -CH
-): Methylene adjacent to the chiral center. -
0.88 (t, 3H, -CH
): Terminal methyl of the pentyl chain.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 177.[1] -
Base Peak: Likely m/z 120 (Tropylium-like ion formed by
-cleavage, losing the butyl chain). This is a standard fragmentation for 1-phenylalkylamines.
Structure-Activity Relationship (SAR) Context
1-(3-Methylphenyl)pentan-1-amine is a homolog of several known psychoactive and pharmacological agents. Its activity profile is governed by the length of the alkyl chain and the substitution on the phenyl ring.
Comparative Pharmacology
-
Chain Length Effect: Compared to shorter homologs (e.g., ethyl/propyl chains), the pentyl chain increases lipophilicity and steric bulk. This often shifts selectivity from pure monoamine release (DAT/NET interaction) toward Sigma-1 receptor (
R) affinity or NMDA receptor channel blocking activity. -
Ring Substitution (3-Methyl): Meta-substitution typically preserves affinity for monoamine transporters while often enhancing metabolic stability compared to unsubstituted analogs.
SAR Visualization
Figure 2: Structural features influencing the pharmacodynamic profile of the compound.
Handling and Safety Protocols
As a primary amine, this compound exhibits basicity and potential corrosivity.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation (N-oxide formation) or carbamate formation from atmospheric CO
. -
Hazards:
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
-
Neutralization: Spills should be treated with dilute acetic acid or sodium bisulfate before disposal.
References
-
ChemicalBook. (2024). 1-(3-Methylphenyl)pentan-1-amine - Product Analysis and CAS Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12399473: 1-(m-Tolyl)pentan-1-one (Precursor). Retrieved from
-
Schepmann, D., et al. (2010). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1-Phenylbutan-1-amine Scaffolds. Molecules, 15(1), 844-855. (Contextual SAR for 1-arylalkan-1-amines). Retrieved from
-
Cheméo. (2024). Predicted Physical Properties for Pentanamine Derivatives. Retrieved from
Sources
- 1. 1-(3-METHYLPHENYL)PENTAN-1-AMINE CAS#: 1249684-03-4 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Structure Activity Relationship of Amiodarone and Its Derivatives [scirp.org]
- 4. 1-M-Tolyl-pentan-1-one | C12H16O | CID 12399473 - PubChem [pubchem.ncbi.nlm.nih.gov]
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